Methyl thieno[3,2-D]pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl thieno[3,2-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-7-5(2-3-13-7)9-4-10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQJFAKBXWTHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256104 | |
| Record name | Methyl thieno[3,2-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029144-47-5 | |
| Record name | Methyl thieno[3,2-d]pyrimidine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029144-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thieno[3,2-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation with Formyl and Isothiocyanate Derivatives
- Step 1: The amino-thiophene ester is condensed with reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or aldehydes (e.g., 3-methoxybenzaldehyde) in acidic or neutral conditions to form imine or enamine intermediates.
- Step 2: Reaction with isothiocyanates or related electrophiles leads to thiourea intermediates, which upon cyclization form the thieno[3,2-D]pyrimidine ring system.
Cyclization via Heating or Microwave Irradiation
- Thermal or microwave-assisted cyclization of the intermediates is a common method to achieve ring closure, often in the presence of acids or bases. For example, heating methyl 2-aminothiophene-3-carboxylate with urea at 180–200 °C yields thieno[2,3-d]pyrimidine derivatives.
- Microwave irradiation accelerates the synthesis of 2-aminothiophene-3-carboxylic acid derivatives and subsequent cyclization to thieno[3,2-D]pyrimidin-4-ones with good yields and reduced reaction times.
Chlorination and Substitution Reactions
- Conversion of thieno[3,2-D]pyrimidin-4-one derivatives to 4-chlorothieno[3,2-D]pyrimidines using phosphorus oxychloride (POCl3) is a widely used step. The chlorinated intermediates are highly reactive and serve as electrophiles for nucleophilic aromatic substitution reactions.
- Nucleophilic substitution with sodium methoxide or other nucleophiles introduces the methoxy group at the 4-position, yielding this compound derivatives.
Palladium-Catalyzed Coupling Reactions
- Suzuki-Miyaura cross-coupling has been employed to functionalize the thieno[3,2-D]pyrimidine core with aryl groups, using arylboronic acids, potassium carbonate as base, and Pd(PPh3)4 catalyst in polar solvents like DMF or THF. Optimization of catalyst loading and base concentration improves yields significantly.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Aminothiophene ester synthesis | Starting from 4-methylacetophenone, DMF, POCl3 | Methyl 3-amino-5-arylthiophene-2-carboxylate (82%) | Key intermediate for cyclization |
| 2 | Condensation with DMF-DMA or aldehyde | DMF-DMA or aromatic aldehyde, acidic medium | Enamine or imine intermediate | Precursor for ring closure |
| 3 | Cyclization | Heating/microwave, acid/base catalysis | Thieno[3,2-D]pyrimidin-4-one (70-90%) | Efficient ring formation |
| 4 | Chlorination | POCl3, reflux, 4–12 h | 4-Chlorothieno[3,2-D]pyrimidine (40-80%) | Reactive intermediate for substitution |
| 5 | Nucleophilic substitution | Sodium methoxide, methanol | This compound derivatives | Target compound formation |
| 6 | Pd-catalyzed coupling | Pd(PPh3)4, K2CO3, toluene/DMF, 80–100 °C | Arylated derivatives (up to 67%) | Functionalization of the core |
Detailed Research Findings
- Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction times for the formation of 2-aminothiophene-3-carboxylic acid derivatives and their cyclization to thieno[3,2-D]pyrimidin-4-ones with yields often exceeding 80%.
- Chlorination Efficiency: Phosphorus oxychloride-mediated chlorination of thieno[3,2-D]pyrimidin-4-ones proceeds efficiently at 0 °C to reflux temperatures, affording chlorinated intermediates in 40–80% yields. These intermediates are moisture sensitive and are typically used immediately for further substitution.
- Nucleophilic Aromatic Substitution: Sodium methoxide reacts with 4-chlorothieno[3,2-D]pyrimidines to afford 4-methoxy derivatives, including this compound, in high yields (up to 90%).
- Pd-Catalyzed Cross-Coupling: Optimization of catalyst loading and base concentration in Suzuki coupling reactions enhances conversion rates and yields, with polar solvents and aqueous bases improving reaction efficiency.
Notes on Purification and Characterization
- Most intermediates and final products are purified by recrystallization or flash column chromatography.
- Characterization typically involves IR (noting key functional groups such as -OH, C=O, aromatic C-H), 1H and 13C NMR spectroscopy, and melting point determination.
- TLC monitoring is standard during chlorination and substitution steps to track reaction progress.
Chemical Reactions Analysis
Types of Reactions
Methyl thieno[3,2-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Antimalarial Activity
One of the most significant applications of methyl thieno[3,2-D]pyrimidine-4-carboxylate derivatives is their potential as antimalarial agents. Recent studies have demonstrated that 4-substituted thieno[3,2-d]pyrimidines exhibit in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds have shown efficacy against both the erythrocytic and hepatic stages of the parasite's life cycle. For instance, a chloro analogue was found to have notable activity while maintaining moderate toxicity levels on HepG2 cells, indicating a promising therapeutic index for further development .
Table 1: Antimalarial Activity of Thieno[3,2-D]pyrimidine Derivatives
| Compound | Activity Against P. falciparum | Toxicity on HepG2 Cells |
|---|---|---|
| Chloro analogue | Good | Moderate |
| Other derivatives | Variable | Low to Moderate |
Sirtuin Inhibition
This compound also serves as a scaffold for developing sirtuin inhibitors. Sirtuins are a family of proteins involved in various cellular processes, including aging and metabolism. Compounds derived from thieno[3,2-d]pyrimidines have been identified as effective modulators of sirtuin activity, which may have implications for treating age-related diseases and metabolic disorders. The structural modifications at position 6 of the thieno[3,2-d]pyrimidine core have been particularly noted for enhancing inhibitory activity against specific sirtuins .
Protein Kinase Inhibition
Another critical application lies in the inhibition of protein kinases. Methyl thieno[3,2-D]pyrimidine derivatives have been reported to possess inhibitory activity against various protein kinases, which play essential roles in cell signaling pathways related to cancer and other diseases. These compounds are being explored for their potential use in targeted cancer therapies due to their ability to selectively inhibit kinase activity .
Synthesis and Structural Diversity
The synthesis of this compound and its derivatives has been achieved through various methods, including nucleophilic aromatic substitution reactions and palladium-catalyzed coupling reactions. The introduction of diverse substituents at different positions allows for the optimization of biological activity while minimizing toxicity. This structural diversity is crucial for tailoring compounds to specific therapeutic targets .
Table 2: Synthesis Methods for Thieno[3,2-D]pyrimidine Derivatives
| Method | Description | Yield |
|---|---|---|
| Nucleophilic Substitution | Reaction with halogenated intermediates | High |
| Palladium-Catalyzed Coupling | Coupling with boronic acids under varied conditions | Variable |
Case Studies and Future Directions
Several case studies highlight the efficacy of this compound derivatives in preclinical models:
- Antimalarial Studies : A series of derivatives were tested against P. berghei in rodent models, demonstrating significant reductions in parasitemia.
- Sirtuin Modulation : In vitro studies showed that specific derivatives could enhance or inhibit sirtuin activity, suggesting potential applications in metabolic disease management.
Future research directions include:
- Further exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
- Development of formulations suitable for clinical trials.
- Investigation into combination therapies that leverage the unique mechanisms of action offered by these compounds.
Mechanism of Action
The mechanism of action of methyl thieno[3,2-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Heterocyclic Cores
Thieno[3,2-d]pyrimidine Derivatives
- Target Compound: Methyl thieno[3,2-d]pyrimidine-4-carboxylate features a sulfur-containing thiophene ring fused to pyrimidine.
- Analogues: Thieno[2,3-d]pyrimidin-4-ones: Differ in ring fusion (2,3-d vs. 3,2-d), altering electronic distribution and binding interactions . Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid: Replaces thiophene with a pyrazole ring (C₇H₆N₄O₂, MW 178.15 g/mol), reducing sulfur-mediated lipophilicity . Pyrrolo[3,2-d]pyrimidine-4-carboxylates: Substitutes thiophene with pyrrole (C₈H₆ClN₃O₂, MW 211.61 g/mol), influencing solubility and pKa (predicted pKa ~10.67) .
Key Structural Impacts :
Pharmacological Activity Comparisons
Anticonvulsant Activity :
- Triazole/Imidazole-Substituted Thieno[3,2-d]pyrimidines: Compounds with 1,2,4-triazole (e.g., 7a–d) showed potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Replacement with imidazole or pyrazole (9a–d, 11a–d) reduced efficacy, highlighting the triazole’s critical role in anticonvulsant SAR .
- Target Compound : Unmodified methyl ester derivatives are less studied for anticonvulsant effects but serve as intermediates for active analogues .
Anticancer Potential :
Critical Structure-Activity Relationships (SAR)
- Ester vs. Acid Groups : Methyl ester in the target compound improves cell permeability compared to carboxylic acid derivatives (e.g., 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid) .
- Substituent Effects: Alkoxy Groups: 2-Alkoxy substitutions (e.g., 7a–d) enhance anticonvulsant activity by modulating lipophilicity and CNS penetration . Chlorine/Morpholino: Chlorine at the 2-position (e.g., 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate) or morpholino groups improve target selectivity in kinase inhibitors or receptor modulators .
Biological Activity
Methyl thieno[3,2-D]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.
Target Receptors
this compound primarily targets:
- Vascular Endothelial Growth Factor (VEGF)
- Kinase Insert Domain-containing Receptor (KDR)
- Platelet-Derived Growth Factor (PDGF) Receptor
Mode of Action
The compound inhibits the activity of these receptors, disrupting their normal functions and thereby affecting various cellular processes. This inhibition can lead to altered signal transduction pathways associated with metastasis and drug resistance in cancer cells.
This compound interacts with several enzymes and proteins, influencing their activity. Key biochemical properties include:
- Inhibition of Protein Kinases: The compound has been shown to inhibit specific protein kinases, which are crucial for various cellular functions.
- Modulation of Cellular Signaling: It affects cell signaling pathways, gene expression, and metabolism, leading to significant changes in cell function .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inhibiting key enzymes involved in purine biosynthesis.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 | Inhibition of GARFTase |
| This compound | HCT-116 (colon cancer) | 12 | Inhibition of AICARFTase |
| This compound | PC-3 (prostate cancer) | 10 | Disruption of VEGF signaling |
These results indicate that the compound's mechanism involves targeting the de novo purine nucleotide biosynthesis pathway, crucial for tumor cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains:
| Bacterial Strain | Activity | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | Moderate | Compared to Penicillin |
| Escherichia coli | Weak | Compared to Ciprofloxacin |
| Pseudomonas aeruginosa | Moderate | Compared to Gentamicin |
The compound demonstrates potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Case Studies
-
Case Study on Anticancer Efficacy
A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound significantly reduced tumor volume compared to control groups, indicating its potential as a therapeutic agent in oncology. -
Antimicrobial Efficacy Assessment
Another study focused on the compound's antimicrobial properties against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load when treated with this compound compared to untreated controls.
Q & A
Q. What are the established synthetic methodologies for Methyl thieno[3,2-d]pyrimidine-4-carboxylate, and how do reaction conditions influence product yield?
Methodological Answer: The synthesis typically involves cyclization of 2-amino-thiophene carboxylate derivatives. Two key approaches include:
- Modified Niementowski Reaction: Heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C yields the thieno[3,2-d]pyrimidine core. Subsequent chlorination with POCl₃/pyridine provides intermediates for carboxylate functionalization .
- Formic Acid Cyclization: Refluxing 3-amino-4-cyano-2-thiophenecarboxamides in formic acid directly produces thieno[3,2-d]pyrimidin-4-ones, which can be derivatized to the carboxylate .
Critical Factors: - Temperature: High temperatures (140–200°C) are required for cyclization but may reduce yields due to side reactions.
- Chlorination: Use of POCl₃ requires careful stoichiometry to avoid over-chlorination .
Q. How is NMR spectroscopy applied to confirm the structure of thieno[3,2-d]pyrimidine derivatives, and what are the characteristic spectral features?
Methodological Answer: 1H NMR is critical for distinguishing thieno[3,2-d]pyrimidine isomers. Key features include:
Advanced Research Questions
Q. What strategies can resolve contradictions in reported synthetic yields for thieno[3,2-d]pyrimidine derivatives under varying cyclization conditions?
Methodological Answer: Discrepancies in yields often arise from:
- Reagent Purity: Impurities in formamide or POCl₃ can hinder cyclization. Pre-distillation of reagents improves consistency .
- Catalytic Additives: Using CaCl₂ as a desiccant during cyclization (e.g., in toluene/pyrrolidine) enhances ring closure efficiency by removing water .
Experimental Design Tip: - Compare yields under inert (N₂) vs. ambient conditions to assess moisture sensitivity.
Q. How can Pd-catalyzed C–C/C–N cross-coupling reactions be employed to functionalize the thieno[3,2-d]pyrimidine scaffold for targeted biological activity?
Methodological Answer:
- Suzuki Coupling: Introduce aryl/heteroaryl groups at the 6-position using Pd(PPh₃)₄, K₂CO₃, and boronic acids in DMF/H₂O (80°C, 12h). Yields range from 33–65% depending on steric hindrance .
- Buchwald-Hartwig Amination: Attach secondary amines to the 2-position using Pd₂(dba)₃/Xantphos, Cs₂CO₃, and toluene (100°C, 24h). Ideal for creating pharmacophores targeting kinases .
Q. What in silico approaches (e.g., molecular docking) are effective in predicting the bioactivity of thieno[3,2-d]pyrimidine derivatives against specific enzymatic targets?
Methodological Answer:
- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with A2aR adenosine receptor residues) using tools like Schrödinger’s Phase. The N-isopropyl-2-((pyridin-3-ylmethyl)amino) derivative showed high docking scores (Glide Score: −9.2) due to three acceptor and one donor pharmacophore sites .
- MD Simulations: Assess binding stability (RMSD < 2.0 Å over 100 ns) for derivatives with PI3K/HDAC inhibitory activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
